molecular formula C12H18N4OS2 B11440473 2-(diethylamino)-6-(propan-2-yl)-5-thioxo-5,6-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

2-(diethylamino)-6-(propan-2-yl)-5-thioxo-5,6-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

Cat. No.: B11440473
M. Wt: 298.4 g/mol
InChI Key: SUHKXQRIRUKPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(DIETHYLAMINO)-6-(PROPAN-2-YL)-5-SULFANYLIDENE-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. This compound is known for its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIETHYLAMINO)-6-(PROPAN-2-YL)-5-SULFANYLIDENE-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous pyridine . The resulting thioamide is then oxidized with potassium hexacyanoferrate (III) in an alkaline medium .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(DIETHYLAMINO)-6-(PROPAN-2-YL)-5-SULFANYLIDENE-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium hexacyanoferrate (III).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers.

    Substitution: Formation of substituted thiazolo[4,5-d]pyrimidines.

Scientific Research Applications

2-(DIETHYLAMINO)-6-(PROPAN-2-YL)-5-SULFANYLIDENE-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(DIETHYLAMINO)-6-(PROPAN-2-YL)-5-SULFANYLIDENE-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of NOX4, an enzyme involved in the production of reactive oxygen species . By inhibiting NOX4, the compound can reduce oxidative stress and inflammation, which are implicated in various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(DIETHYLAMINO)-6-(PROPAN-2-YL)-5-SULFANYLIDENE-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is unique due to its specific structural features and the presence of the diethylamino and propan-2-yl groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H18N4OS2

Molecular Weight

298.4 g/mol

IUPAC Name

2-(diethylamino)-6-propan-2-yl-5-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C12H18N4OS2/c1-5-15(6-2)12-14-9-8(19-12)10(17)16(7(3)4)11(18)13-9/h7H,5-6H2,1-4H3,(H,13,18)

InChI Key

SUHKXQRIRUKPLK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C(=O)N(C(=S)N2)C(C)C

Origin of Product

United States

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